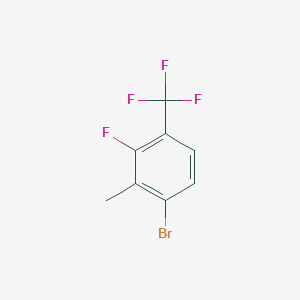![molecular formula C16H23N3O3S B6242773 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline CAS No. 2757999-82-7](/img/new.no-structure.jpg)
3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is a complex organic compound that features a piperazine ring substituted with a cyclopentanecarbonyl group and a sulfonyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The cyclopentanecarbonyl group can be introduced through acylation reactions using cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The final step involves the sulfonylation of the aniline moiety using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The cyclopentanecarbonyl group may influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-cyclohexanecarbonylpiperazin-1-yl)sulfonyl]aniline
- 3-[(4-cyclopropanecarbonylpiperazin-1-yl)sulfonyl]aniline
- 3-[(4-cyclobutanecarbonylpiperazin-1-yl)sulfonyl]aniline
Uniqueness
3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The cyclopentanecarbonyl group provides a unique steric and electronic environment that can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
2757999-82-7 |
|---|---|
Molecular Formula |
C16H23N3O3S |
Molecular Weight |
337.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



